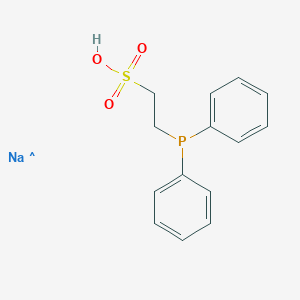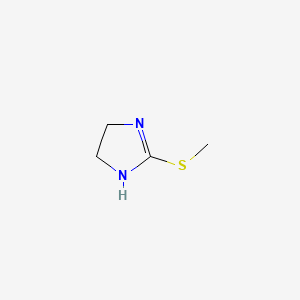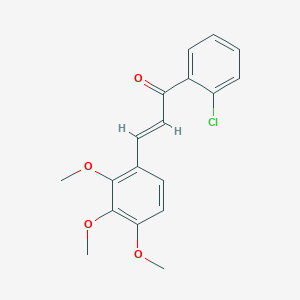
2-Diphenylphosphanylethanesulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diphenylphosphanylethanesulfonic acid sodium salt (DPES) is an organic compound with a wide range of applications in the scientific community. It is a white to off-white crystalline powder, soluble in water and slightly soluble in alcohols. DPES is used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the production of detergents, dyes, and catalysts.
Applications De Recherche Scientifique
2-Diphenylphosphanylethanesulfonic acid sodium salt is widely used in the scientific community, primarily as a catalyst in organic synthesis. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other industrial products. It is also used in the production of detergents, dyes, and catalysts. Additionally, 2-Diphenylphosphanylethanesulfonic acid sodium salt is used in the synthesis of polymers, in the production of polyurethanes, and in the synthesis of surfactants.
Mécanisme D'action
2-Diphenylphosphanylethanesulfonic acid sodium salt acts as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base. This allows it to catalyze the formation of a new bond between two molecules. In addition, 2-Diphenylphosphanylethanesulfonic acid sodium salt can also act as a base, meaning that it can donate a pair of electrons to a Lewis acid. This allows it to catalyze the cleavage of existing bonds between two molecules.
Biochemical and Physiological Effects
2-Diphenylphosphanylethanesulfonic acid sodium salt has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have an inhibitory effect on the enzyme dihydrofolate reductase, which is involved in the synthesis of folic acid. Additionally, 2-Diphenylphosphanylethanesulfonic acid sodium salt has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Diphenylphosphanylethanesulfonic acid sodium salt in lab experiments is its low cost and easy availability. It is also easy to handle and store, and can be used in a variety of reactions. However, there are some limitations to using 2-Diphenylphosphanylethanesulfonic acid sodium salt in lab experiments. It is not very stable in acidic or basic conditions, and can be easily degraded by light and air. Additionally, it can react with other compounds, leading to the formation of unwanted byproducts.
Orientations Futures
In the future, 2-Diphenylphosphanylethanesulfonic acid sodium salt could be used in the synthesis of new pharmaceuticals, agrochemicals, and other industrial products. Additionally, it could be used in the synthesis of polymers, in the production of polyurethanes, and in the synthesis of surfactants. Additionally, further research could be done to explore the biochemical and physiological effects of 2-Diphenylphosphanylethanesulfonic acid sodium salt, as well as its potential applications in the medical field. Finally, further research could be done to explore the potential of using 2-Diphenylphosphanylethanesulfonic acid sodium salt as a catalyst in organic synthesis.
Méthodes De Synthèse
2-Diphenylphosphanylethanesulfonic acid sodium salt is synthesized from the reaction of diphenylphosphinic acid (DPPA) with ethanesulfonic acid (ESA). The reaction is carried out in an aqueous solution at a temperature of about 80°C. The reaction results in the formation of a white solid, which is then filtered and dried to obtain the desired 2-Diphenylphosphanylethanesulfonic acid sodium salt product.
Propriétés
InChI |
InChI=1S/C14H15O3PS.Na/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16,17); |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHSVGSYGCJEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCS(=O)(=O)O)C2=CC=CC=C2.[Na] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NaO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diphenylphosphanylethanesulfonic acid;sodium salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














